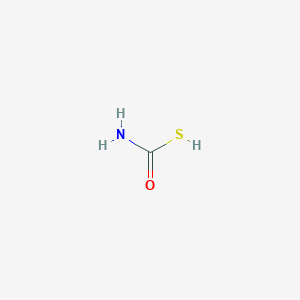

Carbamothioic acid

Descripción general

Descripción

Los tiocarbamatos son una familia de compuestos organosulfurados caracterizados por la presencia de un átomo de azufre que reemplaza el átomo de oxígeno en el grupo carbamato. Son análogos de azufre de los carbamatos y existen en dos formas isoméricas: O-tiocarbamatos (ROC(=S)NR2) y S-tiocarbamatos (RSC(=O)NR2) . Estos compuestos se utilizan ampliamente en diversas aplicaciones, incluida la agricultura como herbicidas y fungicidas, y en la industria farmacéutica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Los tiocarbamatos se pueden sintetizar a través de varios métodos:

Síntesis de tiocarbamato de Riemschneider: Este método implica la reacción de tiocianatos con agua o alcoholes. Por ejemplo:

Reacción con cloruros de tiocarbamilo: Los alcoholes reaccionan con cloruros de tiocarbamilo como el cloruro de dimetiltiocarbamilo para formar tiocarbamatos.

Síntesis en un solo paso: Este método implica la conversión directa de N-formamidas en tiocarbamatos utilizando cloruro de p-toluensulfonilo y un componente de sulfóxido.

Métodos de producción industrial: La producción industrial de tiocarbamatos a menudo implica el uso de fosgeno o sus derivados, seguido de la adición de una amina y un tiol . Debido a la naturaleza peligrosa del fosgeno, también se emplean métodos alternativos que utilizan isocianatos y tioles .

Análisis De Reacciones Químicas

Los tiocarbamatos experimentan diversas reacciones químicas, que incluyen:

Oxidación: Los tiocarbamatos se pueden oxidar para formar sulfoxidos y sulfonas.

Reducción: La reducción de tiocarbamatos puede producir tioles y aminas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente.

Principales productos:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles y aminas.

Sustitución: Varios tiocarbamatos sustituidos.

Aplicaciones Científicas De Investigación

Los tiocarbamatos tienen una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de los tiocarbamatos implica la inhibición de los sistemas enzimáticos dependientes de metales y sulfhidrilo en hongos, bacterias, plantas e insectos . Esta inhibición interrumpe los procesos metabólicos esenciales, lo que lleva a la muerte de los organismos diana. En los mamíferos, los tiocarbamatos pueden inhibir la colinesterasa, afectando el sistema nervioso .

Comparación Con Compuestos Similares

Los tiocarbamatos son similares a los carbamatos y los ditiocarbamatos:

Carbamatos: Contienen un átomo de oxígeno en lugar de azufre. Se utilizan ampliamente como insecticidas y tienen un mecanismo de acción diferente.

Unicidad de los tiocarbamatos:

- Los tiocarbamatos tienen una química de azufre única que les permite formar complejos estables con metales, lo que los hace útiles en la química de coordinación .

- Tienen aplicaciones específicas en la agricultura como herbicidas selectivos .

Compuestos similares:

- Carbamatos

- Ditiocarbamatos

- Tioureas

Propiedades

IUPAC Name |

carbamothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NOS/c2-1(3)4/h(H3,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVMUORYQLCPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873668 | |

| Record name | Thiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19045-66-0 | |

| Record name | Carbamothioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

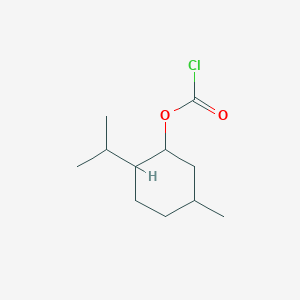

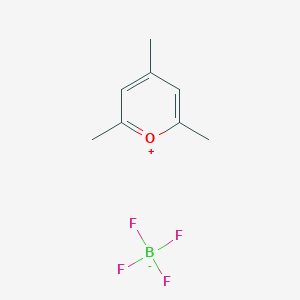

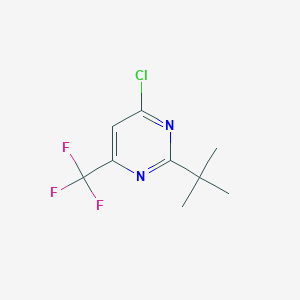

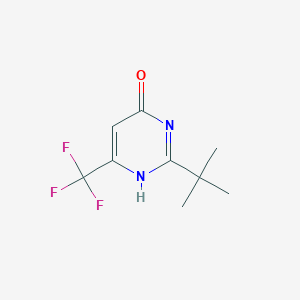

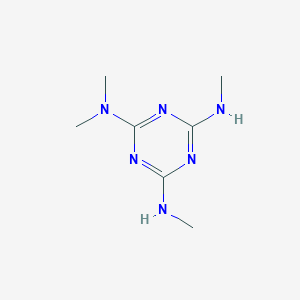

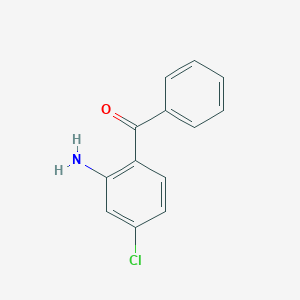

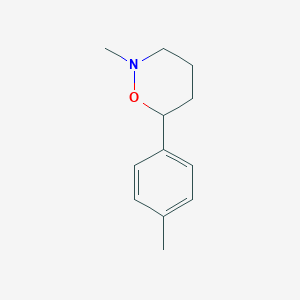

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)